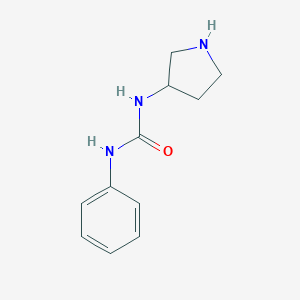

1-Phenyl-3-(3-pyrrolidinyl)urea

描述

Structure

3D Structure

属性

IUPAC Name |

1-phenyl-3-pyrrolidin-3-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c15-11(14-10-6-7-12-8-10)13-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWEMXUIOODAQAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40941968 | |

| Record name | N'-Phenyl-N-pyrrolidin-3-ylcarbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40941968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19996-87-3 | |

| Record name | Urea, 1-phenyl-3-(3-pyrrolidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019996873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-Phenyl-N-pyrrolidin-3-ylcarbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40941968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Therapeutic Potential of 1-Phenyl-3-(3-pyrrolidinyl)urea Derivatives: A Technical Guide to a Promising Class of Soluble Epoxide Hydrolase Inhibitors

Introduction: Targeting the Guardian of Vasoactive Lipids

In the intricate landscape of cellular signaling, the enzyme soluble epoxide hydrolase (sEH) has emerged as a critical regulator of inflammation, pain, and blood pressure.[1][2] sEH metabolizes endogenous lipid signaling molecules known as epoxyeicosatrienoic acids (EETs), which possess potent anti-inflammatory, vasodilatory, and analgesic properties.[1][3] By hydrolyzing EETs to their less active diol counterparts, sEH effectively dampens these protective pathways. Consequently, the inhibition of sEH has become a compelling therapeutic strategy for a range of diseases, including cardiovascular disorders, inflammatory conditions, and neuropathic pain.[4][5][6] Among the various classes of sEH inhibitors, 1,3-disubstituted ureas have demonstrated exceptional potency, with the 1-Phenyl-3-(3-pyrrolidinyl)urea scaffold representing a particularly promising chemotype for drug development.[7] This technical guide provides an in-depth exploration of the synthesis, mechanism of action, and therapeutic potential of this important class of molecules.

Chemical Synthesis: Forging the Urea Backbone

The synthesis of this compound derivatives is typically achieved through the reaction of a substituted phenyl isocyanate with a 3-aminopyrrolidine derivative. This straightforward yet versatile approach allows for the introduction of a wide array of substituents on both the phenyl and pyrrolidine rings, facilitating the exploration of structure-activity relationships (SAR).

A general synthetic scheme involves the preparation of the requisite phenyl isocyanate from the corresponding aniline, followed by its reaction with the aminopyrrolidine.

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of a Representative Derivative

This protocol outlines the synthesis of a representative this compound derivative.

Step 1: Synthesis of Phenyl Isocyanate

-

In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve the desired substituted aniline (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or toluene).

-

To this solution, add a phosgene equivalent, such as triphosgene (0.4 equivalents), dropwise at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the N-H stretch of the aniline and appearance of the isocyanate peak at ~2250-2270 cm⁻¹).

-

Upon completion, the solvent is carefully removed under reduced pressure to yield the crude phenyl isocyanate, which is often used in the next step without further purification.

Step 2: Synthesis of this compound

-

In a separate dry flask under an inert atmosphere, dissolve the 3-aminopyrrolidine derivative (1 equivalent) in a dry aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

-

Cool the solution to 0 °C and add the crude phenyl isocyanate (1 equivalent) solution dropwise.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, the product may precipitate from the reaction mixture. If so, it can be collected by filtration and washed with a cold solvent.

-

If the product does not precipitate, the solvent is removed under reduced pressure, and the resulting crude solid can be purified by recrystallization or column chromatography to yield the pure this compound derivative.[8]

Mechanism of Action: Preserving the Endogenous Anti-Inflammatories

The primary mechanism by which this compound derivatives exert their therapeutic effects is through the competitive inhibition of soluble epoxide hydrolase.[3] By binding to the active site of sEH, these compounds prevent the hydrolysis of EETs, thereby increasing their local concentrations and prolonging their beneficial biological activities.

Caption: Experimental workflow for in vitro sEH inhibitor screening.

Detailed Protocol: Fluorometric sEH Inhibition Assay

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the test compound in assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA).

-

Prepare a solution of recombinant human sEH in the assay buffer.

-

Prepare a solution of the fluorescent substrate (e.g., cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate) in the assay buffer. [5]2. Assay Procedure:

-

In a 96-well microplate, add the sEH enzyme solution to each well.

-

Add the various dilutions of the test compound or vehicle control to the wells.

-

Incubate the plate at 30°C for 5 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorescent substrate solution to all wells.

-

Immediately begin monitoring the increase in fluorescence using a microplate reader (e.g., excitation at 330 nm and emission at 465 nm) in kinetic mode for 15-30 minutes. [9][10]3. Data Analysis:

-

Calculate the initial velocity of the reaction for each inhibitor concentration.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, by fitting the data to a suitable dose-response curve. [5]

Compound Core Structure Human sEH IC50 (nM) Murine sEH IC50 (nM) Reference TPPU 1-(4-trifluoromethoxyphenyl)-3-(1-propionylpiperidin-4-yl)urea 1.1 1.8 [11] t-TUCB trans-4-{4-[3-(4-trifluoromethoxy-phenyl)-ureido]-cyclohexyloxy}-benzoic acid 0.8 1.2 [11] | Representative Phenylurea Derivative | 1-Phenyl-3-(substituted)urea | 2 - 1300 | Varies | [7]|

-

Table 1: In Vitro Potency of Representative Urea-Based sEH Inhibitors.

In Vivo Efficacy: Rodent Models of Inflammatory Pain

To assess the therapeutic potential in a living system, rodent models of inflammatory pain are frequently employed. [4][6] Detailed Protocol: Lipopolysaccharide (LPS)-Induced Inflammatory Pain Model in Rats

-

Animal Acclimation: House male Sprague-Dawley rats under standard conditions with ad libitum access to food and water for at least 3 days prior to the experiment.

-

Compound Administration: Administer the this compound derivative or vehicle control via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various doses. [4]3. Induction of Inflammation: One hour after compound administration, induce inflammation by injecting lipopolysaccharide (LPS; e.g., 10 µg) into the plantar surface of one hind paw. [1]4. Assessment of Nociception: At various time points post-LPS injection (e.g., 2, 4, 6, and 24 hours), assess mechanical allodynia using von Frey filaments. This involves applying filaments of increasing force to the plantar surface of the paw and recording the paw withdrawal threshold.

-

Data Analysis: Compare the paw withdrawal thresholds of the compound-treated groups to the vehicle-treated group. A significant increase in the withdrawal threshold indicates an analgesic effect. Statistical analysis is typically performed using a two-way ANOVA followed by a post-hoc test. [4]

Compound Dose (mg/kg) Route Cmax (ng/mL) t1/2 (h) Bioavailability (%) Reference TPPU 10 p.o. (mouse) ~1500 ~4 Not reported [12] 25a (a urea derivative) 25 p.o. (rat) Not reported 2.6-3.0 20.1 [13] | GSK2256294 | 10 | p.o. (human) | Not reported | 25-43 | Not reported | [14]|

Table 2: Pharmacokinetic Parameters of Representative Urea-Based sEH Inhibitors.

Therapeutic Applications: Beyond Inflammation and Pain

While the initial focus for sEH inhibitors has been on inflammatory and cardiovascular diseases, emerging evidence points to their significant therapeutic potential in the central nervous system, particularly for neurodegenerative disorders such as Alzheimer's disease. [5][15] Neuroinflammation is a key pathological feature of Alzheimer's disease, and sEH is expressed in various brain cells, including astrocytes and neurons. [4][16]Studies have shown that inhibiting sEH in mouse models of Alzheimer's disease can reduce neuroinflammation, decrease amyloid-beta plaque deposition, and improve cognitive function. [5][9][10]The neuroprotective effects of sEH inhibition are thought to be mediated by the increased levels of EETs, which have been shown to protect neurons from apoptosis, reduce oxidative stress, and enhance cerebral blood flow. [4][17]The ability of this compound derivatives to cross the blood-brain barrier will be a critical factor in their development for neurological indications.

Conclusion and Future Directions

This compound derivatives represent a potent and versatile class of soluble epoxide hydrolase inhibitors with significant therapeutic potential. Their straightforward synthesis allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The well-defined mechanism of action, centered on the preservation of protective EETs, provides a strong rationale for their development in a wide range of diseases characterized by inflammation and cellular damage.

Future research should focus on a more detailed exploration of the structure-activity relationships within this specific chemical series to identify lead candidates with optimal drug-like properties. Further investigation into their efficacy in a broader range of preclinical models, including those for neurodegenerative and metabolic diseases, is warranted. Ultimately, the continued development of this compound derivatives holds the promise of delivering novel and effective therapies for a host of unmet medical needs.

References

-

The beneficial effects of epoxyeicosatrienoic acids on the central... - ResearchGate. Available from: [Link]

-

Neuroprotective effects of epoxyeicosatrienoic acids - PubMed. Available from: [Link]

-

Epoxide Hydrolase Inhibitors for the Treatment of Alzheimer's Disease and Other Neurological Disorders: A Comprehensive Review - MDPI. Available from: [Link]

-

Researchers identify sEH enzyme as novel Alzheimer's drug target. Available from: [Link]

-

Epoxyeicosatrienoic acids enhance axonal growth in primary sensory and cortical neuronal cell cultures - PMC. Available from: [Link]

-

The Emerging Role of the Double-Edged Impact of Arachidonic Acid-Derived Eicosanoids in the Neuroinflammatory Background of Depression - PMC. Available from: [Link]

-

Inhibition of sEH via stabilizing the level of EETs alleviated Alzheimer's disease through GSK3β signaling pathway - eScholarship. Available from: [Link]

-

Novel molecular mechanism driving neuroprotection after soluble epoxide hydrolase inhibition: Insights for Alzheimer's disease therapeutics. Available from: [Link]

-

Alzheimer's Drug Preserves Memory and Brain Function in Mice - Technology Networks. Available from: [Link]

-

Eicosanoid signaling in neuroinflammation associated with Alzheimer's disease - PubMed. Available from: [Link]

-

The Role of Eicosanoids in Alzheimer's Disease - MDPI. Available from: [Link]

-

Possible role of Epoxyeicosatrienoic acid in prevention of oxidative stress mediated neuroinflammation in Parkinson disorders - PMC. Available from: [Link]

-

Astrocytic Epoxyeicosatrienoic Acid Signaling in the Medial Prefrontal Cortex Modulates Depressive-like Behaviors | Journal of Neuroscience. Available from: [Link]

-

Specialized Pro-Resolving Mediators in Neuroinflammation: Overview of Studies and Perspectives of Clinical Applications - MDPI. Available from: [Link]

-

Neuroinflammation and J2 prostaglandins: linking impairment of the ubiquitin-proteasome pathway and mitochondria to neurodegeneration - Frontiers. Available from: [Link]

-

Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models - PMC. Available from: [Link]

-

Urea, phenyl-, and - Organic Syntheses Procedure. Available from: [Link]

-

Determined IC 50 values for inhibition of human sEH for a small library... - ResearchGate. Available from: [Link]

-

Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening - Agilent. Available from: [Link]

-

IC50 in human and murine sEH and microsomal stability values of 1, 6a-h... - ResearchGate. Available from: [Link]

-

Synthesis and Pharmacological Evaluation of 1‐Phenyl-3‐Thiophenylurea Derivatives as Cannabinoid Type-1 Receptor Allosteric Modulators - PMC. Available from: [Link]

-

Soluble epoxide hydrolase IC 50 values for selected pesticides. - ResearchGate. Available from: [Link]

-

Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models - PubMed. Available from: [Link]

-

Preclinical Pharmacokinetic Studies of a Novel Diuretic Inhibiting Urea Transporters - MDPI. Available from: [Link]

-

A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents - Nathan Luedtke. Available from: [Link]

-

Preparation of 1-phenylurea - PrepChem.com. Available from: [Link]

-

Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement - PMC - NIH. Available from: [Link]

-

1-cyano-3-phenylurea - Organic Syntheses Procedure. Available from: [Link]

-

Preliminary study on pharmacokinetics and antitumor pharmacodynamics o | IJN - Dove Medical Press. Available from: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. mdpi.com [mdpi.com]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. escholarship.org [escholarship.org]

- 10. diposit.ub.edu [diposit.ub.edu]

- 11. Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Emerging Role of the Double-Edged Impact of Arachidonic Acid-Derived Eicosanoids in the Neuroinflammatory Background of Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Eicosanoid signaling in neuroinflammation associated with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. technologynetworks.com [technologynetworks.com]

- 16. Epoxyeicosatrienoic acids enhance axonal growth in primary sensory and cortical neuronal cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Neuroprotective effects of epoxyeicosatrienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacophore Analysis of Phenyl-Pyrrolidinyl Urea Scaffolds

Executive Summary

The phenyl-pyrrolidinyl urea scaffold represents a privileged structure in medicinal chemistry, widely utilized to target Soluble Epoxide Hydrolase (sEH), various Protein Kinases (e.g., p38 MAPK, TrkA), and G-Protein Coupled Receptors (GPCRs like CCR1). Its efficacy stems from the urea linker’s ability to act as a rigid hydrogen-bond "anchor," while the phenyl and pyrrolidine moieties probe distinct lipophilic and polar regions of the binding pocket. This guide provides a rigorous technical analysis of this scaffold, detailing pharmacophore feature extraction, computational modeling workflows, and experimental validation protocols.

Structural Anatomy & Chemical Space

To perform an accurate pharmacophore analysis, one must first deconstruct the scaffold into its functional pharmacophoric elements. The Phenyl-Pyrrolidinyl Urea typically follows the connectivity: Ar—NH—C(=O)—NH—Pyrrolidine .

The Urea Linker (The Anchor)

The central urea moiety is the defining feature. In biological systems, it usually adopts a trans-trans planar conformation, creating a recognizable Donor-Acceptor-Donor (D-A-D) motif.

-

Primary Interaction: Binds to backbone carbonyls or side-chain carboxylates (e.g., Asp/Glu) in the target protein.

-

Structural Role: Acts as a rigid spacer, separating the aromatic tail from the aliphatic head by approximately 4.5–5.0 Å.

The Phenyl Group (The Lipophilic Tail)

-

Pharmacophore Feature: Hydrophobic Centroid / Aromatic Ring.[1]

-

Interaction: Engages in

- -

Modification: Substitution at the 3- or 4-position (e.g., -CF3, -Cl) often enhances potency by displacing high-energy water molecules from hydrophobic sub-pockets.

The Pyrrolidine Ring (The Directional Head)

-

Pharmacophore Feature: Hydrophobic volume + Positive Ionizable (if the nitrogen is basic and not part of the urea) or Hydrogen Bond Acceptor (if acylated).

-

Stereochemistry: The chiral center (typically C3 of the pyrrolidine) is critical. For many targets, the

-enantiomer provides a vector that directs substituents toward solvent-exposed regions, improving solubility and pharmacokinetic properties.

Pharmacophore Modeling Workflow

This section details the computational workflow to generate a robust 3D pharmacophore hypothesis.

Workflow Diagram

The following diagram outlines the critical path from ligand preparation to model validation.

Caption: Step-by-step computational workflow for generating high-confidence pharmacophore models.

Technical Protocol

-

Ligand Preparation:

-

Generate 3D coordinates.[2]

-

Crucial Step: Ionization states must be calculated at pH 7.4. For the urea nitrogen, ensure it is treated as neutral (non-ionizable), while the pyrrolidine nitrogen (if distinct from the urea) may be protonated.

-

-

Conformational Search:

-

Use a Mixed Torsional/Low-Mode sampling method.

-

Constraint: If X-ray data exists (e.g., PDB: 5TW8 or similar sEH structures), apply a torsional constraint to the urea linkage to maintain planarity.

-

-

Alignment Rule:

-

Do not align by global RMSD.

-

Method: Atom-based alignment using the Urea N-C-N backbone as the substructure lock. This forces the phenyl and pyrrolidine groups to display their divergent vectors relative to the invariant anchor.

-

Interaction Map & Binding Mode

Understanding the spatial arrangement of features is vital for rational drug design. Below is a schematic representation of the interactions typically observed for this scaffold in sEH or Kinase targets.

Caption: Interaction map showing the Urea 'Anchor' bridging the hydrophobic pocket and solvent channel.

Experimental Validation Protocols

A pharmacophore model is only a hypothesis until validated experimentally.

Chemical Synthesis (Brief)

To validate the model, synthesize a focused library.

-

Reaction: Isocyanate coupling.

-

Protocol: React phenyl isocyanate with the appropriate 3-aminopyrrolidine derivative in dichloromethane (DCM) at 0°C to RT.

-

Purification: The urea product often precipitates; wash with hexanes to remove unreacted isocyanate.

Biological Assay: sEH Inhibition (Fluorescence)

This assay validates the "Urea Anchor" hypothesis.

-

Principle: Soluble Epoxide Hydrolase (sEH) hydrolyzes the non-fluorescent substrate (PHOME) into a fluorescent diol.

-

Protocol:

-

Buffer: Bis-Tris-HCl (25 mM, pH 7.0) containing 0.1 mg/mL BSA.

-

Enzyme: Recombinant human sEH (1 nM final concentration).

-

Substrate: cyano(6-methoxynaphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate (PHOME).

-

Measurement: Incubate inhibitor with enzyme for 5 mins. Add substrate. Monitor Excitation 330 nm / Emission 465 nm.

-

Data Analysis:

is calculated by non-linear regression. A valid urea scaffold should yield

-

Summary of Pharmacophore Features

The following table summarizes the quantitative constraints for the generated pharmacophore.

| Feature Type | Chemical Moiety | Geometric Constraint (Å) | Function |

| H-Bond Donor | Urea -NH- | Vector Length: 2.8 - 3.2 | Anchors to Asp/Glu active site residues. |

| H-Bond Acceptor | Urea -C=O | Vector Length: 2.5 - 3.0 | Interacts with backbone amides (Hinge region in kinases). |

| Hydrophobic | Phenyl Ring | Radius: 1.8 - 2.2 | Occupies deep lipophilic pockets (e.g., sEH tunnel). |

| Exclusion Vol. | Pyrrolidine C3-C4 | Radius: 1.5 | Defines steric boundary of the binding cleft. |

References

-

Morisseau, C., & Hammock, B. D. (2005). "Epoxide Hydrolases: Mechanisms, Inhibitor Designs, and Biological Roles." Annual Review of Pharmacology and Toxicology.

-

Shen, H. C., et al. (2009). "Discovery of Pyridine-Based Inhibitors of Soluble Epoxide Hydrolase." Journal of Medicinal Chemistry. (Discusses the urea pharmacophore in sEH).

-

Wan, Z., et al. (2003). "N-Phenyl-N-purin-6-yl ureas: the design and synthesis of p38alpha MAP kinase inhibitors."[3] Bioorganic & Medicinal Chemistry Letters.

-

Zhang, Y., et al. (2009). "3D-pharmacophore models for CC chemokine receptor 1 antagonists."[2] Combinatorial Chemistry & High Throughput Screening.

-

Gomez, G. A., et al. (2006). "Structure-based design of urea-based inhibitors of soluble epoxide hydrolase." Biochemistry.

Sources

A Comprehensive Technical Guide to the Chemical Stability Profiling of 1-Phenyl-3-(3-pyrrolidinyl)urea

Abstract

This technical guide provides a comprehensive framework for evaluating the chemical stability of 1-Phenyl-3-(3-pyrrolidinyl)urea, a molecule of interest for pharmaceutical development. In the absence of specific published stability data for this compound, this document synthesizes established principles of stability testing, regulatory expectations, and predictive analysis based on its constituent chemical moieties—the phenylurea and the pyrrolidine ring. We outline a complete program, from initial forced degradation studies designed to elucidate degradation pathways to the implementation of long-term and accelerated stability testing under ICH guidelines. Detailed, field-proven experimental protocols are provided for assessing hydrolytic, oxidative, thermal, and photolytic stability. Furthermore, this guide presents predicted degradation pathways and discusses the development and validation of stability-indicating analytical methods, which are crucial for ensuring the quality, safety, and efficacy of a potential drug substance. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals tasked with the chemical development and regulatory submission of this, or structurally related, molecules.

Introduction: The Imperative of Stability Profiling

This compound is a small molecule featuring a disubstituted urea core, linking a phenyl group and a pyrrolidinyl group. Compounds containing the aryl urea motif are prevalent in medicinal chemistry and drug discovery, known to engage in stable hydrogen-bonding interactions with biological targets.[1] The journey of such a compound from a promising hit to a viable drug candidate is contingent upon a thorough understanding of its Chemistry, Manufacturing, and Controls (CMC), of which chemical stability is a cornerstone.

The purpose of stability testing is to provide robust evidence on how the quality of a drug substance changes over time under the influence of various environmental factors, such as temperature, humidity, and light.[2] This process is not merely a regulatory checkbox; it is fundamental to:

-

Identifying Degradation Pathways: Understanding how a molecule degrades helps in identifying potentially toxic impurities and informs the development of safer, more robust formulations.[3][4]

-

Developing Stability-Indicating Methods: Forced degradation studies are essential for developing and validating analytical methods—typically High-Performance Liquid Chromatography (HPLC)—that can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[4][5]

-

Establishing Retest Periods and Shelf Life: The data generated from long-term and accelerated studies are used to define the retest period for a drug substance and the shelf life for a drug product, ensuring the medication remains safe and effective for the patient.[6]

-

Defining Storage and Packaging Conditions: Stability data directly inform the recommended storage conditions (e.g., "store at controlled room temperature," "protect from light") and the selection of appropriate packaging to protect the drug from environmental stressors.[4][6]

This guide is structured to walk the user through the logical progression of a comprehensive stability program, grounded in the harmonized principles of the International Council for Harmonisation (ICH) guidelines.[7]

Structural Analysis and Predicted Stability Liabilities

A proactive assessment of a molecule's structure can reveal potential sites of instability. This compound contains two key functional groups that dictate its likely degradation profile.

-

The Phenylurea Moiety: The urea linkage is susceptible to hydrolysis under both acidic and basic conditions.[8][9][10] The mechanism often involves the formation of an isocyanate intermediate.[11] Thermal decomposition of urea derivatives typically yields the corresponding isocyanate and amine, a pathway that becomes significant at elevated temperatures.[12][13][14][15]

-

The Pyrrolidine Moiety: The tertiary amine within the pyrrolidine ring is a potential site for oxidation. This can lead to the formation of N-oxides or other oxidative degradation products. The pyrrolidine ring itself, while generally stable, can undergo ring-opening reactions under harsh conditions.[16]

-

The Aromatic System: The phenyl group suggests that the molecule will absorb UV radiation, making photostability a critical parameter to investigate. Photolytic degradation can lead to a complex array of products through various photochemical reactions.[17][18]

A Framework for Comprehensive Stability Assessment

A robust stability program is executed in phases, beginning with stress testing to understand the molecule's vulnerabilities, followed by systematic long-term studies to establish its real-world performance.

The Regulatory Context: ICH Guidelines

The ICH provides a set of harmonized guidelines for stability testing that are recognized globally.[7] The key studies are:

-

Forced Degradation (Stress) Studies: These studies involve exposing the drug substance to conditions more severe than those used for accelerated testing (e.g., high/low pH, high temperature, strong oxidants, intense light).[19][20] Their primary goal is to identify degradation products and establish the stability-indicating nature of analytical methods.[3]

-

Accelerated Stability Studies: By subjecting the drug to elevated temperature and humidity (e.g., 40°C / 75% RH), these studies help predict the long-term stability profile in a shorter timeframe.[6][21]

-

Long-Term Stability Studies: These studies are conducted under the intended storage conditions (e.g., 25°C / 60% RH) for an extended period, providing the definitive data for establishing the retest period.[6][21]

The Analytical Core: Stability-Indicating Methodology

The lynchpin of any stability program is the analytical method used to monitor the drug substance. High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase mode with UV detection, is the most common and powerful technique for this purpose.[22] An analytical method is considered "stability-indicating" if it can accurately measure the decrease in the active ingredient's concentration due to degradation and effectively separate it from its degradation products and any process-related impurities.[23]

For structural elucidation of unknown degradants identified during forced degradation, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. For definitive structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy may be required.[22]

Experimental Protocols for Forced Degradation Studies

The following protocols are designed as a robust starting point for investigating the stability of this compound. The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and characterize degradants without destroying the molecule entirely.[20] All studies should include a control sample (drug substance in the same solvent, protected from the stress condition) to serve as a baseline.

Table 1: Summary of Recommended Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Temperature | Duration (Initial) | Rationale |

| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24, 48, 72 hours | To assess stability in acidic environments, simulating gastric conditions or formulation with acidic excipients. |

| Base Hydrolysis | 0.1 M NaOH | 60 °C | 2, 8, 24 hours | To assess stability in alkaline environments. Phenylureas are often more susceptible to base-catalyzed hydrolysis.[8] |

| Neutral Hydrolysis | Water (pH ~7) | 60 °C | 72 hours | To evaluate the intrinsic hydrolytic stability of the molecule in the absence of acid/base catalysts. |

| Oxidation | 3% H₂O₂ | Room Temp | 24, 48, 72 hours | To simulate exposure to atmospheric oxygen or oxidative excipients. The pyrrolidine nitrogen is a likely target. |

| Thermal | Solid State | 80 °C | 1, 3, 7 days | To evaluate the intrinsic thermal stability of the solid drug substance, relevant for drying and storage.[12] |

| Photostability | Solid & Solution | ICH Q1B Option 2 | Ambient | As per ICH Q1B |

Protocol: Hydrolytic Degradation

-

Preparation: Prepare stock solutions of this compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Sample Preparation:

-

Acid: Dilute the stock solution 1:1 with 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

-

Base: Dilute the stock solution 1:1 with 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

-

Neutral: Dilute the stock solution 1:1 with purified water.

-

-

Incubation: Place sealed vials of the stress samples and a control (stock solution diluted with the initial solvent) in a thermostatically controlled oven or water bath at 60°C.

-

Time Points: At each designated time point, withdraw an aliquot.

-

Quenching & Analysis:

-

For the acid sample, neutralize with an equivalent amount of 0.1 M NaOH.

-

For the base sample, neutralize with an equivalent amount of 0.1 M HCl.

-

Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.

-

Analyze via a validated stability-indicating HPLC method, assessing for new peaks and a decrease in the main peak area.

-

Protocol: Oxidative Degradation

-

Preparation: Prepare a stock solution of the compound at 1 mg/mL.

-

Stress Sample Preparation: Dilute the stock solution 1:1 with 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.

-

Incubation: Store the sealed vial at room temperature, protected from light.

-

Time Points & Analysis: At each time point, withdraw an aliquot, dilute with mobile phase, and analyze immediately by HPLC. No quenching is typically required, but if the reaction is very fast, it can be stopped by adding a small amount of sodium bisulfite solution.

Protocol: Thermal Degradation

-

Preparation: Place a thin layer (2-3 mm) of the solid drug substance in a clean, open glass vial.

-

Incubation: Place the vial in a thermostatically controlled oven at 80°C.

-

Time Points & Analysis: At each time point, remove the vial, allow it to cool, and prepare a solution at a known concentration for HPLC analysis. Visually inspect the solid for any changes in color or physical appearance.

Protocol: Photostability

-

Guideline: Follow the procedure outlined in ICH Guideline Q1B.[7]

-

Preparation:

-

Solid: Spread a thin layer of the solid drug substance in a suitable container.

-

Solution: Prepare a solution of the compound in a suitable solvent and place it in a quartz cuvette or other UV-transparent container.

-

-

Exposure: Expose the samples to a light source that provides a combined visible and UV output, conforming to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Control: A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

Analysis: After exposure, compare the samples to the dark controls. Analyze by HPLC and note any changes in physical appearance.

Visualization of Workflows and Predicted Degradation Pathways

Visual aids are crucial for understanding complex scientific processes. The following diagrams, rendered in Graphviz, illustrate the experimental workflow and the predicted chemical transformations of this compound under stress conditions.

Caption: High-level workflow for forced degradation studies.

Caption: Predicted hydrolysis yields aniline and 3-aminopyrrolidine.

Caption: Predicted oxidation primarily targets the pyrrolidine nitrogen.

Long-Term and Accelerated Stability Study Protocol

Once forced degradation studies have informed the development of a validated stability-indicating method, formal stability studies must be initiated on representative batches of the drug substance.[24] The protocol should be designed according to ICH Q1A(R2) guidelines.

Table 2: ICH Stability Study Protocol for this compound

| Study Type | Storage Condition | Minimum Duration | Testing Frequency (Months) |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12, 18, 24, 36 |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 |

Intermediate testing is only required if a significant change occurs during the accelerated study. A "significant change" is typically defined as a failure to meet the established specification.

Protocol Steps:

-

Batch Selection: Use at least three primary batches of the drug substance manufactured by a process representative of the final production scale.[24]

-

Container Closure System: Package the samples in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[24]

-

Stability Chambers: Place the packaged samples into qualified stability chambers set to the conditions specified in Table 2.

-

Testing Schedule: At each time point, pull samples and analyze them using the full panel of specification tests. This must include, at a minimum:

-

Appearance (visual inspection)

-

Assay (potency)

-

Purity (degradation products by stability-indicating HPLC)

-

Water content (if applicable)

-

-

Data Evaluation: Analyze the data for trends. Any significant changes, out-of-specification results, or notable increases in degradation products must be investigated.

Conclusion

The chemical stability profile of this compound is a critical dataset that underpins its entire development program. This guide provides a scientifically rigorous and regulatory-compliant framework for obtaining this data. By systematically executing forced degradation studies, developing a robust stability-indicating method, and conducting long-term stability trials, researchers can build a comprehensive understanding of the molecule's degradation pathways and intrinsic stability. This knowledge is paramount for ensuring that any future drug product containing this substance is safe, effective, and of high quality, ultimately safeguarding patient health while satisfying global regulatory requirements.

References

- Vertex AI Search. (n.d.). Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. Retrieved February 20, 2026.

- Scribd. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Retrieved February 20, 2026.

-

ICH. (n.d.). Quality Guidelines. Retrieved February 20, 2026, from [Link]

-

AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved February 20, 2026, from [Link]

- ICH. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved February 20, 2026.

- LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved February 20, 2026.

-

ACS Publications. (2022, September 7). Theoretical Study of the Thermal Decomposition of Urea Derivatives. Retrieved February 20, 2026, from [Link]

-

National Institutes of Health. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved February 20, 2026, from [Link]

-

MDPI. (2025, August 21). Application of Electrochemical Oxidation for Urea Removal: A Review. Retrieved February 20, 2026, from [Link]

-

PubMed. (2022, September 15). Theoretical Study of the Thermal Decomposition of Urea Derivatives. Retrieved February 20, 2026, from [Link]

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Phenylurea herbicide initial hydrolysis enzymes. Retrieved February 20, 2026.

- University of Washington. (n.d.). Urea Oxidation | Stuve Research Group. Retrieved February 20, 2026.

- ResearchGate. (n.d.).

-

Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved February 20, 2026, from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Photophysical, Electrochemical, and DFT Studies of Piperidyl and Pyrrolidinyl Chalcones. Retrieved February 20, 2026, from [Link]

-

Taylor & Francis Online. (2006, September 24). Alkaline and Neutral Hydrolysis of Four Phenylurea Herbicides. Retrieved February 20, 2026, from [Link]

- OSTI.gov. (2011, July 10). Degradation mechanism and thermal stability of urea nitrate below the melting point. Retrieved February 20, 2026.

-

Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved February 20, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Acid hydrolysis of phenylurea, 4-fluorophenylurea, and 3-methylphenylurea. Retrieved February 20, 2026, from [Link]

- ACS Publications. (2025, July 11). Unlocking Efficient Electrochemical Urea Oxidation and Understanding Mechanism Insights of Co-Doped NiS. Retrieved February 20, 2026.

- ResearchGate. (n.d.). Phenylureas. Part 1. Mechanism of the basic hydrolysis of phenylureas. Retrieved February 20, 2026.

- ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability. Retrieved February 20, 2026.

-

Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Retrieved February 20, 2026, from [Link]

- ResearchGate. (n.d.). Phenylureas. Part 2.1 Mechanism of the acid hydrolysis of phenylureas. Retrieved February 20, 2026.

- ResearchGate. (n.d.). HPLC chromatograms of forced degradation study under different conditions. Retrieved February 20, 2026.

- ResearchGate. (n.d.). Sulphur-containing pyrrolidine-fused chlorins as potential candidates for photodynamic therapy. Retrieved February 20, 2026.

-

Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved February 20, 2026, from [Link]

-

National Institutes of Health. (2023, February 9). Urea Decomposition Mechanism by Dinuclear Nickel Complexes. Retrieved February 20, 2026, from [Link]

-

MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved February 20, 2026, from [Link]

- Royal Society of Chemistry. (2025, July 10). Sulphur-containing pyrrolidine-fused chlorins as potential candidates for photodynamic therapy. Retrieved February 20, 2026.

-

IVT Network. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved February 20, 2026, from [Link]

-

Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved February 20, 2026, from [Link]

-

PubMed. (2022, January 26). Ultraviolet photodissociation facilitates mass spectrometry-based structure elucidation with pyrrolidine and piperidine containing compounds. Retrieved February 20, 2026, from [Link]

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 3. pharmtech.com [pharmtech.com]

- 4. onyxipca.com [onyxipca.com]

- 5. pharmtech.com [pharmtech.com]

- 6. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]

- 7. ICH Official web site : ICH [ich.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Acid hydrolysis of phenylurea, 4-fluorophenylurea, and 3-methylphenylurea - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Theoretical Study of the Thermal Decomposition of Urea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Photophysical, Electrochemical, and DFT Studies of Piperidyl and Pyrrolidinyl Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ultraviolet photodissociation facilitates mass spectrometry-based structure elucidation with pyrrolidine and piperidine containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 20. biopharminternational.com [biopharminternational.com]

- 21. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 22. sepscience.com [sepscience.com]

- 23. researchgate.net [researchgate.net]

- 24. scribd.com [scribd.com]

The Pharmacophore Evolution: History and Discovery of Pyrrolidinyl Urea-Based Inhibitors

The following technical guide details the history, discovery, and chemical evolution of pyrrolidinyl urea-based inhibitors, with a primary focus on their application in targeting Soluble Epoxide Hydrolase (sEH) and Neuronal Nitric Oxide Synthase (nNOS) .

Executive Summary

The pyrrolidinyl urea scaffold represents a triumph of rational drug design, specifically in the optimization of Transition State Mimics . While urea derivatives have been known since Wöhler’s synthesis in 1828, their application as high-affinity enzyme inhibitors emerged prominently in the late 20th century.

This guide focuses on the critical transition from lipophilic, "brick-dust" leads (such as adamantyl ureas) to soluble, pharmacokinetically superior pyrrolidinyl and piperidinyl urea derivatives. This structural evolution was pivotal in unlocking the therapeutic potential of Soluble Epoxide Hydrolase (sEH) inhibitors for cardiovascular and inflammatory diseases.

Part 1: The Genesis – From "Brick Dust" to Bioavailability

The discovery of pyrrolidinyl urea inhibitors is best understood through the lens of Soluble Epoxide Hydrolase (sEH) inhibition. sEH is a bifunctional enzyme that hydrolyzes anti-inflammatory Epoxyeicosatrienoic Acids (EETs) into pro-inflammatory diols (DHETs).

The First Generation: Adamantyl Ureas

In the early 2000s, the Hammock group (UC Davis) identified that 1,3-disubstituted ureas were potent transition-state mimics of the epoxide hydrolysis reaction.

-

The Lead: AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid).

-

The Mechanism: The urea moiety forms hydrogen bonds with the catalytic aspartate (Asp335) and tyrosine (Tyr383/Tyr466) residues in the sEH active site, mimicking the transition state of the epoxide ring opening.

-

The Flaw: While AUDA had nanomolar potency (

nM), it suffered from extreme lipophilicity (High LogP), poor water solubility, and rapid metabolic clearance. It was essentially "brick dust"—active in a dish, but difficult to deliver in vivo.

The Second Generation: The Pyrrolidinyl/Piperidinyl Shift

To solve the "grease" problem of the adamantane group, medicinal chemists replaced the aliphatic chains with polar heterocycles.

-

The Innovation: Incorporating a pyrrolidine or piperidine ring directly attached to the urea or as part of the linker.

-

The Logic:

-

Conformational Constraint: The cyclic pyrrolidine reduces the entropic penalty of binding compared to a flexible alkyl chain.

-

Solubility: The nitrogen in the pyrrolidine ring (often acylated) lowers the melting point and improves water solubility (LogS).

-

Metabolic Stability: Cyclic structures are generally more resistant to

-oxidation than linear alkyl chains.

-

This evolution led to compounds like TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea) and its pyrrolidinyl analogs, which are currently the gold standards in the field.

Part 2: Mechanism of Action & Signaling Pathway

The pyrrolidinyl urea inhibitor functions by stabilizing the concentration of EETs. The diagram below illustrates the arachidonic acid cascade and the specific intervention point of these inhibitors.

Figure 1: The Arachidonic Acid Cascade. sEH hydrolyzes beneficial EETs into inactive DHETs.[1] Pyrrolidinyl urea inhibitors block sEH, preserving the anti-inflammatory pool of EETs.

Part 3: Chemical Synthesis Protocols

The synthesis of pyrrolidinyl ureas is a robust, self-validating protocol relying on the high reactivity of isocyanates towards secondary amines.

General Synthesis Workflow

Reaction Type: Nucleophilic Addition / Isocyanate Coupling.

| Component | Role | Typical Reagent |

| Nucleophile | Core Scaffold | N-Boc-3-aminopyrrolidine or 4-aminopiperidine |

| Electrophile | Pharmacophore | 4-(Trifluoromethoxy)phenyl isocyanate |

| Solvent | Medium | Dichloromethane (DCM) or DMF |

| Base | Catalyst (Optional) | Triethylamine (TEA) |

Step-by-Step Laboratory Protocol

Note: All steps must be performed in a fume hood due to the toxicity of isocyanates.

-

Preparation of Amine:

-

Dissolve 1.0 equivalent of the N-protected aminopyrrolidine in anhydrous DCM (0.1 M concentration).

-

Cool the solution to 0°C in an ice bath.

-

-

Coupling:

-

Add 1.0 equivalent of the aryl isocyanate dropwise over 10 minutes.

-

Checkpoint: The reaction is exothermic. Monitor internal temperature.

-

Allow the mixture to warm to room temperature and stir for 4–12 hours.

-

Self-Validation: Monitor reaction progress via TLC (Mobile phase: 50% EtOAc/Hexanes). The isocyanate spot should disappear.

-

-

Workup:

-

Concentrate the solvent under reduced pressure.

-

Precipitate the urea product by adding cold diethyl ether or hexanes.

-

Filter the solid and wash with cold ether.

-

-

Deprotection (if applicable):

-

If the pyrrolidine nitrogen was Boc-protected, treat with 4M HCl in Dioxane for 1 hour to yield the free amine salt.

-

-

Acylation (Optimization):

-

To improve metabolic stability, react the free pyrrolidine amine with an acyl chloride (e.g., propionyl chloride) to generate the final "capped" inhibitor.

-

Figure 2: Synthetic route for generating metabolically stable pyrrolidinyl urea inhibitors.

Part 4: Validation & Assay Methodologies

To confirm the activity of the synthesized pyrrolidinyl urea, a fluorescent reporter assay is the industry standard.

The CMNPC / PHOME Fluorescent Assay

This assay relies on a non-fluorescent substrate that becomes fluorescent upon hydrolysis by sEH.

-

Substrate: (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).

-

Reporter: 6-methoxy-2-naphthaldehyde (Cyanomethoxy-naphthalene).

-

Excitation/Emission:

nm /

Assay Protocol

-

Enzyme Prep: Dilute recombinant human sEH (hsEH) to 1 nM in Bis-Tris buffer (25 mM, pH 7.0) containing 0.1 mg/mL BSA.

-

Inhibitor Incubation:

-

Add 20

L of enzyme solution to a black 96-well plate. -

Add 20

L of the pyrrolidinyl urea inhibitor (serially diluted in DMSO/Buffer). -

Incubate at 30°C for 5 minutes.

-

-

Substrate Addition:

-

Add 160

L of PHOME substrate (final concentration 50

-

-

Measurement:

-

Monitor fluorescence kinetically for 10–30 minutes.

-

Calculation: Determine the slope of the linear region (RFU/min). Calculate % Inhibition relative to DMSO control.

-

Data Summary Table: Comparative Potency (Historical Context)

| Compound Class | Representative | Structure Feature | sEH IC50 (nM) | Water Solubility |

| First Gen | DCU | Dicyclohexyl urea | ~ 50 | Low |

| Second Gen | AUDA | Adamantyl urea | ~ 3 | Very Low (< 1 |

| Third Gen | TPPU/Pyrrolidine | Cyclic Amino-Urea | ~ 0.5 - 1.0 | High (> 100 |

Part 5: Beyond sEH – Emerging Applications

While sEH is the primary historical driver, the pyrrolidinyl urea motif has found utility in other targets:

-

Neuronal Nitric Oxide Synthase (nNOS):

-

Researchers (e.g., Silverman et al.) have utilized chiral pyrrolidine linkers to selectively target the nNOS active site over the endothelial isoform (eNOS). The urea moiety often serves as a rigid spacer or H-bond donor to the heme propionate.

-

-

Bacterial DNA Gyrase (GyrB):

-

Vertex and AstraZeneca have explored "pyrrolamide" and urea-linked pyrrolidines that bind to the ATP-binding pocket of GyrB, offering a novel mechanism against resistant bacteria.

-

References

-

Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology.

-

Rose, T. E., et al. (2010). "1-Aryl-3-(1-acylpiperidin-4-yl)

-

Shen, H. C. (2010). "Soluble epoxide hydrolase inhibitors: a patent review (2006 – 2009).

-

Silverman, R. B. (2009). "Design of selective neuronal nitric oxide synthase inhibitors for the prevention and treatment of neurodegenerative diseases." Accounts of Chemical Research.

-

Durcik, M., et al. (2018). "Recent progress in the discovery and development of DNA gyrase B inhibitors." Future Medicinal Chemistry.

Sources

An In-depth Technical Guide to the Toxicological Profile and Safety of 1-Phenyl-3-(3-pyrrolidinyl)urea

Introduction

1-Phenyl-3-(3-pyrrolidinyl)urea is a synthetic organic compound that belongs to the broad class of phenylurea derivatives. While specific applications for this exact molecule are not widely documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry and drug development. Phenylurea-based compounds have been investigated for a wide range of biological activities, including as inhibitors of various enzymes and as potential therapeutic agents.[1][2][3] The pyrrolidine ring is also a common scaffold in many biologically active molecules.

This guide provides a comprehensive overview of the anticipated toxicological profile and safety considerations for this compound. It is crucial to note that, as of the date of this publication, there is a lack of extensive, direct toxicological data for this specific compound in peer-reviewed literature and regulatory databases. Therefore, this document presents a predictive toxicological assessment based on the known properties of the phenylurea class of compounds, data from structurally analogous molecules, and established principles of toxicology. This guide is intended for researchers, scientists, and professionals in drug development who may be synthesizing or handling this compound.

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to predicting its toxicological behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value/Prediction | Source |

| Molecular Formula | C11H15N3O | PubChem |

| Molecular Weight | 205.26 g/mol | PubChem |

| Appearance | Predicted to be a white to off-white solid at room temperature. | Inferred from similar compounds[4] |

| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like ethanol and acetone. | Inferred from phenylurea properties[4][5] |

| Melting Point | Not determined. Phenylurea has a melting point of 147 °C.[4] | N/A |

| Boiling Point | Not determined. Phenylurea has a boiling point of 238 °C.[6] | N/A |

| LogP (Octanol-Water Partition Coefficient) | Predicted to be low to moderate, suggesting potential for membrane permeability. | General chemical principles |

Predictive Toxicological Profile

This section outlines the anticipated toxicological properties of this compound based on data from the broader class of phenylurea compounds, many of which are used as herbicides.

Acute Toxicity

The acute toxicity of many phenylurea herbicides is considered to be low via oral and dermal routes.[7] However, some phenylurea compounds can be hazardous upon inhalation or ingestion, potentially causing irritation to the respiratory and digestive tracts.[8] In the event of a fire, irritating and toxic gases may be produced.[8]

-

Oral: Based on data for other phenylureas, the oral LD50 is likely to be high, suggesting low acute toxicity.

-

Dermal: Dermal toxicity is also expected to be low, though direct skin contact should be avoided as some related compounds can cause skin irritation.

-

Inhalation: Inhalation of dusts may cause respiratory irritation.

Chronic Toxicity

The long-term effects of exposure to this compound have not been studied. Chronic exposure to some phenylurea herbicides has been associated with adverse effects in animal studies.

Genotoxicity and Carcinogenicity

The genotoxic potential of this compound is unknown. Some phenylurea herbicides have been evaluated for genotoxicity with mixed results.[9] Some studies suggest that certain phenylureas are not likely to be carcinogenic.[10] However, without specific data, it is prudent to handle this compound as potentially genotoxic. An Ames test would be a critical first step in assessing its mutagenic potential.

Reproductive and Developmental Toxicity

There is no direct data on the reproductive or developmental toxicity of this compound. Some phenylurea herbicides have been shown to have endocrine-disrupting effects.[9] Therefore, the potential for reproductive and developmental toxicity cannot be ruled out, and appropriate precautions should be taken, especially by individuals of reproductive age.

Predicted Metabolic Pathway

The metabolism of this compound is likely to proceed through several key pathways in the liver, primarily involving cytochrome P450 enzymes.

Caption: Predicted metabolic pathway of this compound.

Safety Data Sheet (SDS) Analysis

A Safety Data Sheet is a standardized document that provides detailed information about the hazards of a chemical and how to work with it safely.[11][12][13][14][15] The following table summarizes the key sections of a representative SDS for this compound, compiled from general knowledge of phenylurea compounds.

| Section | Content |

| 1. Identification | Product Name: this compound. Recommended Use: For research and development purposes. |

| 2. Hazard(s) Identification | Potential for skin, eye, and respiratory irritation. May be harmful if swallowed. Long-term effects are unknown. |

| 3. Composition/Information on Ingredients | Substance: this compound. CAS Number: Not assigned. |

| 4. First-Aid Measures | Inhalation: Move to fresh air. Skin Contact: Wash with soap and water. Eye Contact: Rinse with plenty of water. Ingestion: Do NOT induce vomiting. Seek medical attention. |

| 5. Fire-Fighting Measures | Use dry chemical, carbon dioxide, or foam. Wear self-contained breathing apparatus. |

| 6. Accidental Release Measures | Wear personal protective equipment. Sweep up and place in a suitable container for disposal. Avoid generating dust. |

| 7. Handling and Storage | Handle in a well-ventilated area. Store in a tightly closed container in a cool, dry place. |

| 8. Exposure Controls/Personal Protection | Engineering Controls: Use in a fume hood. Personal Protective Equipment: Safety glasses, gloves, lab coat. |

| 9. Physical and Chemical Properties | See "Physicochemical Properties" table above. |

| 10. Stability and Reactivity | Stable under normal conditions. Avoid strong oxidizing agents. |

| 11. Toxicological Information | See "Predictive Toxicological Profile" section above. |

| 12. Ecological Information | Ecotoxicity is not known. Phenylurea herbicides can be persistent in the environment.[7] |

| 13. Disposal Considerations | Dispose of in accordance with local, state, and federal regulations. |

| 14. Transport Information | Not regulated as a hazardous material for transport. |

| 15. Regulatory Information | This substance is not currently listed on major chemical inventories. |

| 16. Other Information | The information provided is based on a predictive assessment and should be used with caution. |

Experimental Protocols for Toxicological Assessment

To definitively determine the toxicological profile of this compound, a series of in vitro and in vivo studies would be required. The following are detailed protocols for key initial toxicological assays.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is a stepwise procedure using a small number of animals to classify a substance for its acute oral toxicity.[16][17][18]

Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).

Methodology:

-

Animal Selection: Use healthy, young adult female rats.

-

Housing and Feeding: House animals in appropriate conditions with access to food and water, except for a brief fasting period before dosing.

-

Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., water, corn oil).

-

Administration: Administer the substance by oral gavage.

-

Stepwise Procedure:

-

Start with a group of 3 female rats at a defined dose level (e.g., 300 mg/kg).

-

Observe animals for mortality and clinical signs of toxicity for up to 14 days.

-

If 2 or 3 animals die, re-dose another group of 3 animals at a lower dose level.

-

If 0 or 1 animal dies, re-dose another group of 3 animals at a higher dose level.

-

Continue this stepwise procedure until the toxicity class can be determined.

-

-

Observations: Record body weight, clinical signs of toxicity, and any mortalities.

-

Pathology: Conduct a gross necropsy on all animals at the end of the study.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[19][20][21][22][23]

Caption: Experimental Workflow for the Ames Test.

Methodology:

-

Bacterial Strains: Use histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli (e.g., WP2 uvrA).

-

Metabolic Activation: Conduct the test with and without a metabolic activation system (S9 fraction from induced rat liver).

-

Test Substance Preparation: Dissolve the test substance in a suitable solvent (e.g., DMSO).

-

Plate Incorporation Method:

-

Add the test substance, bacterial culture, and S9 mix (or buffer) to molten top agar.

-

Pour the mixture onto minimal glucose agar plates.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Reproduction/Developmental Toxicity Screening Test (OECD Guideline 421)

This screening test provides initial information on the potential effects of a substance on reproduction and development.[24][25][26]

Methodology:

-

Animal Selection: Use sexually mature male and female rats.

-

Dose Administration: Administer the test substance daily to both males and females for a pre-mating period, during mating, and to females throughout gestation and lactation.

-

Mating: Pair one male and one female for up to two weeks.

-

Observations:

-

Monitor parental animals for clinical signs of toxicity, body weight changes, and effects on mating and fertility.

-

Monitor females for signs of parturition and maternal behavior.

-

Monitor offspring for viability, growth, and development until postnatal day 13.

-

-

Pathology: Conduct a gross necropsy on all parental animals and offspring.

-

Endpoints: Key endpoints include fertility index, gestation length, litter size, and pup survival and weight.

Conclusion

In the absence of direct toxicological data, this guide provides a predictive assessment of the toxicological profile and safety considerations for this compound. Based on the known properties of the phenylurea class of compounds, it is anticipated that this substance will have low acute toxicity but may pose risks related to skin, eye, and respiratory irritation. The potential for chronic, genotoxic, and reproductive effects cannot be ruled out and warrants further investigation.

Researchers and drug development professionals handling this compound should adhere to standard laboratory safety practices, including the use of appropriate personal protective equipment and working in a well-ventilated area. The experimental protocols outlined in this guide provide a framework for generating the necessary data to perform a comprehensive risk assessment of this compound.

References

-

Ames Test. Cyprotex. [Link]

-

Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 130-135. [Link]

-

OECD Guideline For Acute oral toxicity (TG 423). (2018). SlideShare. [Link]

-

OECD. (2008). Guidance Document on Mammalian Reproductive Toxicity Testing and Assessment. OECD Series on Testing and Assessment, No. 43. [Link]

-

OECD. (2002). Guidance Document on Acute Oral Toxicity Testing. OECD Series on Testing and Assessment, No. 24. [Link]

-

OECD. (2001). Test No. 423: Acute Oral toxicity – Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

-

OECD. (2015). Test No. 421: Reproduction/Developmental Toxicity Screening Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

-

Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025). Daniele Teti. [Link]

-

OECD Guidelines for In Vivo Testing of Reproductive Toxicity. (2022). ResearchGate. [Link]

-

How do you read and understand a Safety Data Sheet? (2024). Simple But Needed. [Link]

-

A Complete Guide to Understanding Safety Data Sheets (SDS). (2025). REDA Safe. [Link]

-

Content and format elements of a safety data sheet 2020/878. MSDS Europe. [Link]

-

OECD. (2011). Test No. 443: Extended One-Generation Reproductive Toxicity Study. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

-

Reproductive toxicity – two-generation study. Pesticide Registration Toolkit. [Link]

-

Safety Data Sheets. Chemical Safety. [Link]

-

Safety Data Sheets (SDS) Explained. UCSD Blink. [Link]

-

Shahi, M., & Kumar, A. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2777. [Link]

-

Ames Test. (n.d.). Cyprotex. [Link]

-

The Ames Test. (n.d.). [Link]

-

Phenylurea. Solubility of Things. [Link]

-

Phenylurea Herbicides. (2014). ResearchGate. [Link]

-

Ames Test and Genotoxicity Testing. Nelson Labs. [Link]

-

Phenylurea: Properties, Applications, and Safety. (2024). Boraychem. [Link]

-

N-phenylurea. (2025). ChemSrc. [Link]

-

Chemical Properties of Urea, phenyl- (CAS 64-10-8). Cheméo. [Link]

-

Isoproturon: A Controversial Herbicide Hard to Confine in a Global Market. (2020). Canadian Center of Science and Education. [Link]

-

Technical Guide to Efficiently Drawing Professional Flowcharts Using the VSCode Graphviz Plugin. (2026). Oreate AI Blog. [Link]

-

Creating Software Engineering Flow Charts with Graphviz Dot. (2025). Joel Dare. [Link]

-

Phenylurea Herbicides: Chemical Properties and Genotoxic Effects. (2014). ResearchGate. [Link]

-

Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (2020). Molecules, 25(6), 1447. [Link]

-

Toxicity of representative organophosphate, organochlorine, phenylurea, dinitroaniline, carbamate, and viologen pesticides to the growth and survival of H. vulgaris, L. minor, and C. elegans. (2021). Environmental toxicology and chemistry, 40(10), 2779–2790. [Link]

-

Guide to Flowcharts in Graphviz. Sketchviz. [Link]

-

Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (2020). PubMed. [Link]

-

DOT Language. Graphviz. [Link]

-

Urea, 1-(1-methyl-2-pyrrolidinylidene)-3-phenyl- (C12H15N3O). PubChemLite. [Link]

-

1-[4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-3-(3-pyrrolidin-1-yl-phenyl)-urea. PubChem. [Link]

-

Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (2020). Molecules, 25(6), 1447. [Link]

-

Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. (2014). International Journal of Pharmaceutical Sciences and Research, 5(9), 3765. [Link]

-

Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors. (2023). Frontiers in Chemistry, 11, 1198466. [Link]

-

3-Phenyl-1-(pyridin-3-yl)urea. PubChem. [Link]

Sources

- 1. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Phenylurea: Properties, Applications, and Safety_Boraychem (Shanghai) New Materials Co., Ltd. [boray-chem.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. researchgate.net [researchgate.net]

- 8. Phenylurea: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. ccsenet.org [ccsenet.org]

- 11. sbnsoftware.com [sbnsoftware.com]

- 12. A Complete Guide to Understanding Safety Data Sheets (SDS) - Industrial Safety and Health Knowledge and Resources [redasafe.com]

- 13. Content and format elements of a safety data sheet 2020/878 [msds-europe.com]

- 14. chemicalsafety.com [chemicalsafety.com]

- 15. Safety Data Sheets (SDS) Explained [blink.ucsd.edu]

- 16. ijrap.net [ijrap.net]

- 17. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 20. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 22. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 23. nelsonlabs.com [nelsonlabs.com]

- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

Mechanistic Pharmacodynamics: The 1-Phenyl-3-(3-pyrrolidinyl)urea Scaffold

The following technical guide details the binding affinity mechanisms of the 1-Phenyl-3-(3-pyrrolidinyl)urea scaffold. This structure is treated here as a privileged pharmacophore , serving as the core binding motif for a class of potent Soluble Epoxide Hydrolase (sEH) inhibitors and emerging Kinase/GPCR modulators.

Executive Summary: The Privileged Scaffold

This compound represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its utility is derived from its bipartite nature:

-

The Urea Linker (The Warhead): Acts as a primary hydrogen-bond donor/acceptor network, mimicking the transition states of hydrolytic enzymes (specifically sEH) or engaging the "Gatekeeper" regions of kinases.

-

The Pyrrolidine Ring (The Vector): Provides a solubilizing, sp3-rich aliphatic anchor that fits into hydrophobic pockets while improving the pharmacokinetic (PK) profile compared to planar aromatic analogs.

This guide focuses on its primary validated mechanism: Transition-State Mimicry in Soluble Epoxide Hydrolase (sEH) , while referencing its secondary utility in Type II Kinase Inhibition .

Primary Binding Mechanism: sEH Transition-State Mimicry

The most authoritative application of this scaffold is in the inhibition of Soluble Epoxide Hydrolase (sEH), an enzyme responsible for degrading anti-inflammatory epoxy fatty acids (EETs).

The "Catalytic Trap" Hypothesis

The binding affinity of this compound is driven by its ability to hijack the enzyme's catalytic triad (Asp335, Tyr383, Tyr466 in human sEH). The mechanism is competitive and reversible.

-

The Urea Bridge (H-Bond Donors): The two nitrogen protons (

) of the urea moiety form strong hydrogen bonds with the carboxylate oxygen of Asp335 . In the native catalytic cycle, Asp335 acts as the nucleophile attacking the substrate's epoxide ring. By occupying this site with high-affinity H-bonds, the urea prevents nucleophilic attack. -

The Urea Carbonyl (H-Bond Acceptor): The carbonyl oxygen accepts hydrogen bonds from the hydroxyl groups of Tyr383 and Tyr466 . These tyrosines normally function to polarize the epoxide oxygen of the substrate; engaging them stabilizes the inhibitor-enzyme complex.

-

The Pyrrolidine Anchor: The 3-pyrrolidinyl group occupies the "Right-Side" hydrophobic pocket of the active site. Unlike bulkier adamantyl groups (used in first-gen inhibitors), the pyrrolidine offers a balance of hydrophobic filling and polar solubility, reducing the "melting point driven" insolubility often seen in urea drugs.

Visualization of the Binding Mode

The following diagram illustrates the specific residue interactions that generate nanomolar affinity.

Secondary Mechanism: Type II Kinase Inhibition

While sEH is the primary target, this scaffold also exhibits affinity for specific kinases (e.g., RAF, p38 MAPK) when the phenyl ring is suitably substituted.

-

Mechanism: The urea moiety binds to the "DFG-out" (inactive) conformation of the kinase.

-

Interaction: The urea NHs hydrogen bond with a conserved Glutamate (αC-helix) and the Aspartate of the DFG motif. The phenyl ring occupies the hydrophobic allosteric pocket created by the movement of the activation loop.

-

Significance: This "dual-targeting" potential makes the scaffold valuable for polypharmacology in cancer and inflammation.

Experimental Validation Protocols

To validate the binding affinity and mechanism of this compound derivatives, we employ a self-validating workflow combining enzymatic assays with biophysical kinetics.

Protocol A: Fluorescent Displacement Assay (sEH Potency)

Rationale: This assay measures the IC50 by detecting the restoration of sEH activity in the presence of a fluorogenic substrate (PHOME).

Reagents:

-

Enzyme: Recombinant human sEH (1 nM final concentration).

-

Substrate: cyano(6-methoxynaphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate (PHOME).

-

Buffer: 25 mM Bis-Tris-HCl (pH 7.0), 0.1 mg/mL BSA.

Step-by-Step Workflow:

-

Preparation: Dissolve this compound in DMSO. Prepare serial dilutions (0.1 nM to 10 µM).

-

Incubation: Mix 20 µL of enzyme solution with 20 µL of inhibitor dilution in a black 96-well plate. Incubate at 30°C for 5 minutes to allow urea-enzyme equilibrium.

-

Initiation: Add 160 µL of PHOME substrate (final conc. 50 µM).

-

Measurement: Monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) kinetically for 10-30 minutes.

-

Validation Check: Include a known inhibitor (e.g., AUDA or TPPU) as a positive control. The Z' factor must be >0.5 for the assay to be valid.

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Rationale: To determine residence time (

Workflow:

-

Immobilization: Biotinylate sEH and capture on a Streptavidin (SA) sensor chip.

-

Injection: Inject the urea compound at 5 concentrations (0.1x to 10x

). -

Association: Flow for 180s to observe binding (

). -

Dissociation: Switch to running buffer for 600s. Urea inhibitors typically show slow dissociation rates due to the tight H-bond network.

-

Analysis: Fit curves to a 1:1 Langmuir binding model.

Quantitative Data Summary

The following table summarizes typical binding constants for this scaffold class when optimized (e.g., TPPU derivative vs. Core Scaffold).